1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol. This compound is classified as a sulfonamide derivative, which is characterized by the presence of a sulfonyl group attached to a piperazine ring and a benzodioxepin moiety. It has been identified for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Huntington's disease due to its interaction with serotonin receptors, specifically the 5-HT6 receptor .
The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine involves several key steps:
Technical details regarding reaction conditions, solvents used, and purification methods can vary based on specific laboratory protocols and desired yields .
The molecular structure of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry tools to understand its binding interactions within biological targets .
The chemical reactivity of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine includes:
These reactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects .
The mechanism of action for 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine primarily involves:
Data from receptor binding studies indicate that this compound has significant binding activity (Ki values less than 100 nM) against the 5-HT6 receptor .
Relevant data regarding these properties can be found in safety data sheets and chemical databases .
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine has several scientific applications:
The benzodioxepine core is synthesized through acid-catalyzed cyclization of substituted catechol derivatives with 1,3-dibromopropane. This reaction proceeds via nucleophilic substitution, where the phenolic oxygen atoms attack the terminal carbons of the dibromide, forming the seven-membered dioxepine ring under reflux conditions. Key intermediates include 7-acetyl-3,4-dihydro-1,5-benzodioxepin (CAS 22776-09-6), synthesized from resorcinol derivatives and purified via vacuum distillation (120°C/0.5 mm Hg) [5] [10].
Alternatively, Suzuki-Miyaura cross-coupling using 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid (CAS 279261-89-1) enables functionalization at the C7 position. This boronic acid derivative (purity >90%) serves as a versatile precursor for Pd-catalyzed couplings, achieving yields >85% when reacted with halogenated aromatics under inert atmospheres [8].
Table 1: Benzodioxepin Core Synthesis Methods Comparison
Method | Key Reagent | Yield (%) | Purity |
---|---|---|---|
Acid-catalyzed cyclization | 1,3-Dibromopropane | 72–78 | 95% |
Suzuki coupling | Benzodioxepin-7-ylboronic acid | 85–92 | >90% |
Friedel-Crafts acylation | Acetyl chloride | 68 | 95% min |
Sulfonylation involves reacting benzodioxepin-7-sulfonyl chloride with piperazine under controlled basic conditions. The sulfonyl chloride intermediate is generated by chlorosulfonation of the benzodioxepin core using chlorosulfonic acid at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to enhance electrophilicity [2] [4].
Critical parameters include:
Yields exceed 80% when the sulfonyl chloride purity is >90%, confirmed via HPLC monitoring.
Table 2: Solvent Impact on Sulfonylation Efficiency
Solvent | Piperazine Equivalents | Reaction Time (h) | Yield (%) |
---|---|---|---|
DCM | 1.2 | 3 | 82 |
THF | 1.5 | 4 | 78 |
Acetonitrile | 1.3 | 5 | 75 |
Solvent polarity directly influences reaction kinetics in piperazine coupling. Non-polar solvents (e.g., toluene) slow sulfonylation, while polar aprotic solvents like dimethylformamide (DMF) accelerate it but risk N-alkylation side reactions. Catalytic approaches include:
Microwave-assisted synthesis in DMF reduces reaction times from hours to minutes (e.g., 30 min at 120°C), with yields comparable to conventional heating. Green solvents like 2-methyltetrahydrofuran marginally improve yields (≤5%) but significantly reduce E-factors [2].
Chlorosulfonation efficiency depends on the chlorinating agent:
Table 3: Chlorinating Agent Performance
Agent | Temperature (°C) | Conversion (%) | Byproducts |
---|---|---|---|
SOCl₂/DMF | 70 | 88 | SO₂, HCl |
PCl₅ | 25 | 92 | POCl₃, HCl |
(COCl)₂ | 25 | 85 | CO, CO₂ |
Sulfonyl chloride intermediates are moisture-sensitive; inert atmosphere storage below 15°C prevents decomposition.
Solvent-free sulfonylation under mechanical milling conditions eliminates VOC emissions. This technique involves mixing equimolar benzodioxepin sulfonyl chloride and piperazine with K₂CO₃ in a ball mill, achieving 89% yield in 45 minutes with negligible waste [2].
Biocatalytic routes using engineered sulfotransferases show promise for enantioselective sulfonylation, though yields remain moderate (50–60%). Microwave-assisted reactions in water reduce energy use by 40-fold, while solvent recovery systems (e.g., membrane distillation) achieve 90% solvent reuse [2].
Table 4: Green Metrics for Sustainable Synthesis
Method | PMI* | E-Factor | Yield (%) |
---|---|---|---|
Solvent-free milling | 2.1 | 3.8 | 89 |
Microwave/water | 4.3 | 6.2 | 84 |
Biocatalysis | 1.8 | 2.5 | 58 |
*Process Mass Intensity
Comprehensive Compound List
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1